molecular formula C24H19F2N3O4S B560136 Baloxavir CAS No. 1985605-59-1

Baloxavir

Katalognummer B560136
CAS-Nummer: 1985605-59-1
Molekulargewicht: 483.49
InChI-Schlüssel: FIDLLEYNNRGVFR-CTNGQTDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Baloxavir Marboxil, also known as Xofluza, is an antiviral medication used to treat influenza A and B . It was approved for medical use in Japan and the United States in 2018 . It is taken orally as a single dose .


Synthesis Analysis

Baloxavir Marboxil is developed as a prodrug strategy, with its metabolism releasing the active agent, baloxavir acid . A robust and scalable process to prepare the key intermediate for the synthesis of Baloxavir Marboxil has been described .


Molecular Structure Analysis

Baloxavir Marboxil is a small molecule inhibitor of the polymerase acidic (PA) protein subunit of the influenza virus polymerase complex . The molecular formula of Baloxavir Marboxil is C27H23F2N3O7S .


Chemical Reactions Analysis

Baloxavir Marboxil undergoes rapid hydrolysis to its active form, baloxavir acid . This active form then functions as an enzyme inhibitor, targeting the influenza virus’ cap-dependent endonuclease activity .


Physical And Chemical Properties Analysis

Baloxavir is over 90% protein bound and has a volume of distribution of 1180 L . It is primarily eliminated via metabolism by UGT1A3 and partially by CYP3A4 and has a prolonged half-life of 79 hours .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Influenza A and B Virus Infections

    Baloxavir has been globally approved for treating influenza A or B virus infections. It is an oral cap-dependent endonuclease inhibitor that blocks influenza virus proliferation by inhibiting the initiation of mRNA synthesis (Heo, 2018).

  • Efficacy Against Various Influenza Virus Subtypes

    In Japanese patients, Baloxavir has shown significant reduction in influenza virus titer and shortened the time to alleviation of symptoms across various virus types/subtypes, including A/H1N1pdm, A/H3N2, and type B (Watanabe et al., 2019).

  • Treatment in Adults and Adolescents

    Clinical trials involving outpatients with acute uncomplicated influenza have demonstrated that Baloxavir is effective in improving influenza symptoms in adults and adolescents. It has shown therapeutic activity in preclinical models and is effective against strains resistant to current antiviral agents (Hayden et al., 2018).

  • Comparison with Neuraminidase Inhibitors

    A network meta-analysis suggests that Baloxavir has better or similar efficacy compared to other antivirals, including neuraminidase inhibitors, with a comparable safety profile. It led to significant decreases in viral titer and viral shedding compared to other antivirals (Taieb et al., 2019).

  • Prophylaxis against Influenza in Household Contacts

    Baloxavir has shown significant prophylactic efficacy in preventing influenza among household contacts of patients with influenza, indicating its potential in reducing transmission in a household setting (Ikematsu et al., 2020).

  • Monitoring for Reduced Susceptibility

    Studies have monitored Baloxavir susceptibility and found some influenza A and B viruses with reduced susceptibility, highlighting the importance of ongoing surveillance for drug resistance (Gubareva et al., 2019).

  • Treatment in High-Risk Outpatients

    Baloxavir has been shown to be superior to placebo and similar to oseltamivir in treating high-risk outpatients with uncomplicated influenza. It is effective in reducing symptoms and complications associated with influenza (Ison et al., 2020).

  • Household Transmission from Treated Patients

    Research comparing household transmission of influenza from patients treated with Baloxavir versus those with neuraminidase inhibitors suggests a potential reduction in transmission incidence with Baloxavir treatment (Komeda et al., 2020).

Zukünftige Richtungen

The FDA expanded the approved indication for Baloxavir Marboxil to include post-exposure prevention of influenza for patients 12 years of age and older after contact with an individual who has the flu . It is now in the post-marketing pharmacovigilance phase, and its interest will be re-evaluated in the future during the annual flu outbreaks .

Eigenschaften

IUPAC Name

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLLEYNNRGVFR-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027860
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baloxavir

CAS RN

1985605-59-1
Record name Baloxavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baloxavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOXAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,810
Citations
DE Baker - Hospital Pharmacy, 2019 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The monographs …
Number of citations: 10 journals.sagepub.com
YA Heo - Drugs, 2018 - Springer
… In February 2018, baloxavir received its first global approval in … in the development of baloxavir leading to this first global … administration of baloxavir or coadministration of baloxavir with …
Number of citations: 176 link.springer.com
FG Hayden, N Sugaya, N Hirotsu, N Lee… - … England Journal of …, 2018 - Mass Medical Soc
… to baloxavir occurred in 2.2% and 9.7% of baloxavir … study involving healthy volunteers, baloxavir was administered up to … We now report the results of single-dose baloxavir treatment …
Number of citations: 782 www.nejm.org
R O'Hanlon, ML Shaw - Current opinion in virology, 2019 - Elsevier
… designed baloxavir marboxil (… Baloxavir acid, the active form of baloxavir marboxil, was designed to be specific for the PA endonuclease. From co-crystal structural data of baloxavir acid …
Number of citations: 136 www.sciencedirect.com
H Ikematsu, FG Hayden, K Kawaguchi… - … England Journal of …, 2020 - Mass Medical Soc
… % received baloxavir. Among the participants who could be evaluated (374 in the baloxavir … developed was significantly lower in the baloxavir group than in the placebo group (1.9% vs…
Number of citations: 117 www.nejm.org
M Shirley - Drugs, 2020 - Springer
… Baloxavir (after conversion to baloxavir acid) acts to block … Taken orally as a single dose, baloxavir is approved in the … phase III trials have shown that baloxavir is efficacious in improving …
Number of citations: 38 link.springer.com
GM Abraham, JB Morton… - Clinical Infectious …, 2020 - academic.oup.com
… baloxavir a viable treatment option mechanistically [5]. Despite a novel mechanism, baloxavir … , potentially interfering in the cap-snatching inhibition by baloxavir [6, 7]. In contrast, other …
Number of citations: 30 academic.oup.com
T Noshi, M Kitano, K Taniguchi, A Yamamoto, S Omoto… - Antiviral research, 2018 - Elsevier
… Here, we describe in vitro characterization of a novel CEN inhibitor, baloxavir acid (BXA), the active form of baloxavir marboxil (BXM). BXA inhibits viral RNA transcription via selective …
Number of citations: 298 www.sciencedirect.com
KE Ng - Pharmacy and Therapeutics, 2019 - ncbi.nlm.nih.gov
… Baloxavir marboxil is a prodrug that is converted by hydrolysis to baloxavir, the active form. Baloxavir inhibits the endonuclease activity of the polymerase acidic (PA) protein found in …
Number of citations: 40 www.ncbi.nlm.nih.gov
T Uehara, FG Hayden, K Kawaguchi… - The Journal of …, 2020 - academic.oup.com
… of baloxavir-treated patients [22]. Limited analyses of the phase 3 data found that baloxavir … viruses on the clinical and virologic effectiveness of baloxavir, as well as the susceptibility of …
Number of citations: 166 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.